molecular formula C16H13NO2 B5822958 5-methyl-N-1-naphthyl-3-furamide

5-methyl-N-1-naphthyl-3-furamide

Cat. No. B5822958
M. Wt: 251.28 g/mol
InChI Key: GYXAEQNRKWUOIK-UHFFFAOYSA-N
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Description

5-methyl-N-1-naphthyl-3-furamide, also known as MNFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. MNFA is a furan derivative that has a unique molecular structure, which makes it an interesting subject for scientific research.

Scientific Research Applications

5-methyl-N-1-naphthyl-3-furamide has been studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In medicine, 5-methyl-N-1-naphthyl-3-furamide has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, 5-methyl-N-1-naphthyl-3-furamide has been investigated for its potential as a plant growth regulator and as a pesticide. In environmental science, 5-methyl-N-1-naphthyl-3-furamide has been studied for its potential as a water treatment agent.

Mechanism of Action

5-methyl-N-1-naphthyl-3-furamide exerts its biological effects through various mechanisms, including the inhibition of enzymes, the modulation of signaling pathways, and the induction of apoptosis. 5-methyl-N-1-naphthyl-3-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 5-methyl-N-1-naphthyl-3-furamide has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer. Additionally, 5-methyl-N-1-naphthyl-3-furamide has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-1-naphthyl-3-furamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the induction of apoptosis, and the modulation of cell signaling pathways. 5-methyl-N-1-naphthyl-3-furamide has also been shown to have anti-cancer and anti-microbial effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-N-1-naphthyl-3-furamide in lab experiments is its unique molecular structure, which makes it a useful tool for investigating the mechanisms of action of various biological processes. Additionally, 5-methyl-N-1-naphthyl-3-furamide has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using 5-methyl-N-1-naphthyl-3-furamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for 5-methyl-N-1-naphthyl-3-furamide research, including investigating its potential as a therapeutic agent for various diseases, exploring its applications in agriculture as a plant growth regulator and pesticide, and investigating its potential as a water treatment agent. Additionally, further studies are needed to elucidate the mechanisms of action of 5-methyl-N-1-naphthyl-3-furamide and to optimize its synthesis methods for improved yields and purity.
Conclusion:
In conclusion, 5-methyl-N-1-naphthyl-3-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of science. 5-methyl-N-1-naphthyl-3-furamide has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, and has potential as a therapeutic agent for various diseases. Further studies are needed to fully understand the mechanisms of action of 5-methyl-N-1-naphthyl-3-furamide and to optimize its synthesis methods for improved yields and purity.

Synthesis Methods

5-methyl-N-1-naphthyl-3-furamide can be synthesized through several methods, including the reaction of 5-methylfurfural with 1-naphthylamine in the presence of a catalyst. Another method involves the reaction of 5-methylfurfural with 1-naphthol in the presence of an acid catalyst. The yield of 5-methyl-N-1-naphthyl-3-furamide is dependent on the reaction conditions, such as temperature, pressure, and catalyst concentration.

properties

IUPAC Name

5-methyl-N-naphthalen-1-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-9-13(10-19-11)16(18)17-15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXAEQNRKWUOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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